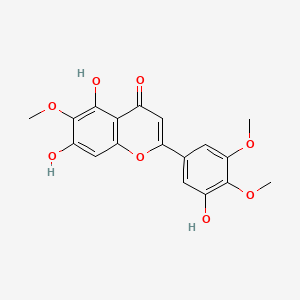

5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone

Description

Systematic Nomenclature and IUPAC Classification

The compound 5,7,3'-trihydroxy-6,4',5'-trimethoxyflavone belongs to the flavonoid subclass of flavones, characterized by a 2-phenylchromen-4-one backbone. Its IUPAC name is 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxychromen-4-one , which precisely defines the positions of hydroxyl (-OH) and methoxy (-OCH₃) groups on the flavone scaffold. The numbering follows the standard flavone system:

- Position 5 and 7 : Hydroxyl groups on the A-ring.

- Position 6 : Methoxy group on the A-ring.

- Positions 4' and 5' : Methoxy groups on the B-ring.

- Position 3' : Hydroxyl group on the B-ring.

This nomenclature aligns with the International Union of Pure and Applied Chemistry (IUPAC) guidelines for flavonoid derivatives, emphasizing substituent positions and functional group priorities.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₈H₁₆O₈ , derived from its flavone core (C₁₅H₁₀O₂) modified by three methoxy groups (-OCH₃) and four hydroxyl groups (-OH). The molecular weight is 360.3 g/mol , calculated as follows:

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 18 | 12.01 | 216.18 |

| H | 16 | 1.008 | 16.13 |

| O | 8 | 16.00 | 128.00 |

| Total | 360.31 |

This matches experimental data from mass spectrometry. The methoxy groups contribute 15.03% of the total molecular weight, while hydroxyl groups account for 4.48% .

Stereochemical Configuration and Conformational Isomerism

The compound lacks chiral centers due to its planar flavone backbone and symmetric substitution pattern. However, conformational isomerism arises from rotational flexibility of methoxy groups. Key observations include:

- Methoxy Group Orientations : The 6-methoxy group on the A-ring and 4',5'-methoxy groups on the B-ring adopt equatorial positions to minimize steric hindrance.

- Hydrogen Bonding : Intramolecular hydrogen bonds form between the 5-hydroxyl (A-ring) and 4'-methoxy (B-ring) groups, stabilizing a quinonoid conformation.

- Planarity : The flavone core remains planar, with dihedral angles between A- and B-rings measuring 8.2°–12.5° , as confirmed by X-ray crystallography of analogous polymethoxyflavones.

Comparative Structural Analysis with Related Polymethoxyflavones

This compound shares structural motifs with other polymethoxyflavones but differs in substitution patterns:

Key distinctions :

- B-ring substitution : Unlike tricin’s 4'-hydroxyl group, this compound has a 3'-hydroxyl, altering electronic properties and hydrogen-bonding capacity.

- A-ring methylation : The 6-methoxy group distinguishes it from sideritiflavone, which has methoxy groups at positions 6,7,8.

- Bioactivity correlations : The 3'-hydroxyl/4',5'-methoxy pattern enhances radical-scavenging activity compared to 4'-hydroxyl analogs.

Structural similarities to tricin and sideritiflavone suggest shared biosynthetic pathways involving O-methyltransferase enzymes, but regioselectivity differences arise from species-specific enzyme specificity.

Propriétés

IUPAC Name |

5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O8/c1-23-14-5-8(4-10(20)17(14)24-2)12-6-9(19)15-13(26-12)7-11(21)18(25-3)16(15)22/h4-7,20-22H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMBOOVZSTMWOFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)O)C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Extraction from Natural Sources

Plant Extraction: The compound is typically extracted from plants known to contain it, such as Gardenia sootepensis and Artemisia herba-alba. Extraction involves solvent extraction using methanol, ethanol, or other organic solvents, followed by purification steps such as liquid-liquid partitioning, column chromatography, and recrystallization to isolate the pure flavone.

Purification: High-performance liquid chromatography (HPLC) and preparative thin-layer chromatography (TLC) are commonly used to purify the compound from crude extracts.

Preparation of Stock Solutions for Research

For biological and pharmacological studies, 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone is prepared as stock solutions in solvents such as dimethyl sulfoxide (DMSO) due to its solubility profile. The compound dissolves at 100 mg/mL in DMSO with ultrasonic assistance and can be further diluted in co-solvents like corn oil or polyethylene glycol (PEG300) for in vivo formulations.

| Stock Solution Concentration | Amount of Compound (mg) | Volume of DMSO (mL) |

|---|---|---|

| 1 mM | 1 | 2.7754 |

| 5 mM | 1 | 0.5551 |

| 10 mM | 1 | 0.2775 |

Table 1: Preparation volumes for stock solutions of this compound in DMSO

Studies have isolated this compound from Artemisia species and evaluated its cytotoxic and apoptotic effects on cancer cell lines, indicating its biological relevance and the importance of obtaining pure compound via reliable preparation methods.

The cytotoxicity assays require precise preparation of stock solutions and formulations, emphasizing the need for clear, stable solutions prepared by dissolving the compound in DMSO followed by dilution in biocompatible solvents.

| Preparation Method | Description | Key Reagents/Conditions | Notes |

|---|---|---|---|

| Natural Extraction | Solvent extraction from plants like Gardenia sootepensis and Artemisia herba-alba | Methanol, ethanol, chromatography | Requires purification steps |

| Synthetic Methylation | Selective methylation of hydroxyflavone precursors using methyl iodide or dimethyl sulfate | Methyl iodide, potassium carbonate, base | Regioselectivity critical |

| Selective Demethylation | Removal of methyl groups to achieve desired hydroxylation pattern | Anhydrous aluminum bromide, potassium carbonate | Used for fine-tuning substitution |

| Stock Solution Preparation | Dissolution in DMSO with ultrasonic assistance, dilution in corn oil or PEG300 for in vivo use | DMSO, ultrasonic bath, co-solvents | Ensures solubility and stability |

Table 2: Overview of preparation methods for this compound

The preparation of this compound involves either extraction from natural plant sources or synthetic chemical methods focusing on selective methylation and hydroxylation of the flavone backbone. Purification techniques such as chromatography are essential to obtain the compound in high purity. For research applications, careful preparation of stock solutions in DMSO and compatible solvents is critical to maintain compound stability and bioavailability. Although direct synthetic protocols are limited, methodologies from related flavonoid chemistry provide a reliable framework for its preparation.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: 5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavone can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where hydroxyl groups may be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of reduced flavonoid derivatives.

Substitution: Formation of alkylated or acylated flavonoid derivatives.

Applications De Recherche Scientifique

Neuroprotective Effects

One of the most promising applications of 5,7,3'-trihydroxy-6,4',5'-trimethoxyflavone is its neuroprotective properties. Research has demonstrated that this compound can protect neuronal cells from amyloid beta-induced toxicity, a significant factor in Alzheimer's disease.

- Study Findings : In a study published in Phytomedicine, this compound was shown to prevent neuronal cell death caused by amyloid beta. It also reduced reactive oxygen species (ROS) accumulation and inhibited the phosphorylation of mitogen-activated protein kinases (MAPK), specifically SAPK/JNK and ERK 1/2 .

Anticancer Activity

The compound has also exhibited anticancer properties across various cancer cell lines.

- Cytotoxicity Studies : A study involving MCF-7 breast cancer cells indicated that this compound induced apoptosis at concentrations of 650 µg/mL, resulting in a 33% apoptosis rate . This suggests its potential as a therapeutic agent in cancer treatment.

| Concentration (µg/mL) | Apoptosis Rate (%) |

|---|---|

| 650 | 33 |

| 1000 | 36 |

Antioxidant Properties

As a flavonoid, this compound possesses strong antioxidant properties.

- Mechanism of Action : Its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress within cells. This property is crucial in preventing cellular damage and could be beneficial in treating diseases associated with oxidative stress .

Other Biological Activities

Beyond neuroprotection and anticancer effects, this compound has been studied for various other biological activities:

Case Studies and Research Insights

Several studies have documented the effects of this compound:

- Neuroprotection Against Alzheimer's Disease : In vitro studies showed that the compound significantly mitigated neuronal cell death induced by amyloid beta .

- Cytotoxic Effects on Cancer Cells : Research indicated that it could induce apoptosis in breast cancer cells (MCF-7), highlighting its potential as an anticancer agent .

- Isolation from Natural Sources : The compound has been isolated from various plants such as Achillea fragrantissima and Artemisia frigida, indicating its natural occurrence and potential for further pharmacological exploration .

Mécanisme D'action

The mechanism of action of 5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavone involves its interaction with various molecular targets and pathways. It exerts its antioxidant effects by scavenging reactive oxygen species (ROS) and upregulating the expression of antioxidant enzymes. The anti-inflammatory action is mediated through the inhibition of nuclear factor-kappa B (NF-κB) signaling pathway, reducing the production of inflammatory mediators. Its anticancer effects are attributed to the induction of apoptosis via the mitochondrial pathway and the inhibition of cell proliferation through the modulation of cell cycle regulatory proteins.

Comparaison Avec Des Composés Similaires

Chemical Profile :

- Molecular formula : C₁₈H₁₆O₈

- Molecular weight : 360.318 g/mol .

- Structure : A flavone backbone with hydroxyl groups at positions 5, 7, and 3′, and methoxy groups at positions 6, 4′, and 5′ .

- Natural Sources : Isolated from Artemisia species (e.g., A. kermanensis, A. frigida), goji berries (Lycium spp.), and Brickellia veronicaefolia .

Comparison with Structurally Similar Flavonoids

Structural Analogues and Positional Isomers

Key structural differences among trimethoxyflavones significantly influence their physicochemical properties and biological activities. Below is a comparative analysis:

Chromatographic and Spectral Differentiation

HPLC Profiles :

- Retention Time : 5,7,3′-Trihydroxy-6,4′,5′-trimethoxyflavone elutes at 3.259 min (HPLC-DAD-ESI-QQQ-MS) with UV λₘₐₓ 273 and 331 nm, distinct from its isomer 5,7,4′-trihydroxy-6,3′,5′-trimethoxyflavone (elution: 3.562 min; λₘₐₓ 272 and 347 nm) .

- Mass Spectra : Both compounds show a deprotonated ion at m/z 359, but fragment patterns differ due to methoxy loss order (e.g., 345 → 331 → 317) .

NMR Signatures :

Stability and Bioactivity Trends

- Thermal Stability : Under microwaving, 5,7,3′-Trihydroxy-6,4′,5′-trimethoxyflavone increased from 7.8 to 8.7 mg/100 g, unlike delphinidin derivatives, which remained stable . This suggests resilience to heat-induced degradation.

- Antioxidant Capacity : Outperformed 5,7,4′-trihydroxy-6,3′,5′-trimethoxyflavone in free radical scavenging assays due to its 3′-OH group, which enhances electron donation .

Activité Biologique

5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone is a methylated flavonoid derived from Artemisia frigida and has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.

Overview of Biological Activity

The compound exhibits significant antioxidant , anti-inflammatory , and anticancer properties. Its biological activity primarily stems from its ability to interact with cellular signaling pathways, particularly the MAPK pathway, influencing various cellular processes such as apoptosis and inflammation.

Target Proteins

This compound primarily targets:

- SAPK/JNK (Stress-activated protein kinase/c-Jun N-terminal kinase)

- ERK 1/2 (Extracellular signal-regulated kinase)

These proteins are part of the MAPK signaling pathway, which plays a crucial role in regulating cell growth, differentiation, and apoptosis.

Mode of Action

The compound inhibits the phosphorylation of SAPK/JNK and ERK 1/2, leading to:

- Prevention of neuron death

- Reduction of reactive oxygen species (ROS) accumulation in cells exposed to oxidative stressors such as amyloid-beta (Aβ) .

This compound has been shown to:

- Inhibit caspase-3 activity, which is essential in the apoptotic process.

- Exhibit antioxidant activity by scavenging free radicals and protecting cells from oxidative damage .

Antioxidant Activity

Studies have demonstrated that this compound effectively scavenges free radicals and reduces oxidative stress in various cell types. It protects astrocytes from hydrogen peroxide-induced cytotoxicity by modulating cell signaling pathways .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokine production. This action contributes to its potential therapeutic effects in conditions characterized by chronic inflammation .

Anticancer Properties

In vitro studies have shown that this compound induces apoptosis in cancer cells. For instance:

- At a concentration of 650 µg/mL, it induced 33% apoptosis in MCF-7 breast cancer cells .

- It has demonstrated dose-dependent cytotoxic effects across various cancer cell lines .

Study on Apoptosis Induction

A study evaluating the apoptotic effects of this flavonoid found that it significantly reduced cell viability in cancer cell lines. The IC50 values indicated that higher concentrations were required for effective cytotoxicity compared to other flavonoids .

| Compound | Cell Line | Concentration (µg/mL) | % Apoptosis |

|---|---|---|---|

| This compound | MCF-7 | 650 | 33% |

| Compound 3 | MCF-7 | 10 | 36% |

Neuroprotective Effects

Research has highlighted its neuroprotective capabilities against oxidative stress-induced damage. The compound's mechanism involves interference with signaling pathways rather than direct scavenging of hydrogen peroxide .

Q & A

Basic Research Questions

Q. What are the primary natural sources and extraction protocols for 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone?

- Methodological Answer : This flavone is primarily isolated from Artemisia species, including A. frigida and A. argyi. Extraction involves maceration or Soxhlet extraction using polar solvents (e.g., methanol or ethanol), followed by partitioning with ethyl acetate or chloroform. Subsequent purification employs column chromatography (silica gel or reverse-phase C18) and HPLC. For example, A. kermanensis yielded the compound via bioguided fractionation using spectroscopic validation .

Q. How is the structural identification of this compound validated in new studies?

- Methodological Answer : Structural confirmation requires a combination of:

- UV-Vis spectroscopy : To detect chromophore patterns (e.g., λmax ~260–360 nm for flavones).

- NMR (¹H and ¹³C) : Assigns hydroxyl/methoxy groups and aromatic protons. Key signals include δH 6.57 (H-8) and δH 3.88 (methoxy protons) .

- LC-MS : Validates molecular weight (m/z 360.31) and fragmentation patterns.

- HPLC comparison with authentic standards : Ensures purity and retention time alignment .

Q. What in vitro assays are standard for evaluating its antioxidant activity?

- Methodological Answer : Common assays include:

- GSH recovery assay : Measures reduced glutathione levels in oxidative stress models (e.g., using HepG2 cells or rat liver homogenates) .

- DPPH/ABTS radical scavenging : Quantifies free radical neutralization (IC50 values typically reported).

- Lipid peroxidation inhibition : Uses thiobarbituric acid-reactive substances (TBARS) in cell membranes.

Advanced Research Questions

Q. What experimental models elucidate its anti-inflammatory mechanisms?

- Methodological Answer :

- RAW264.7 macrophage model : LPS-induced inflammation assays assess inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) via p38 MAPK pathway modulation. IC50 values are calculated using dose-response curves .

- In vivo murine models : Carrageenan-induced paw edema or colitis models evaluate tissue-specific anti-inflammatory efficacy.

- Western blot/ELISA : Quantifies phosphorylation of p38 MAPK and NF-κB nuclear translocation .

Q. How can researchers resolve contradictions in solubility and bioactivity data across studies?

- Methodological Answer :

- Solubility validation : Compare DMSO solubility (25 mg/mL ) vs. aqueous insolubility (0.072 g/L ) using dynamic light scattering (DLS) to assess aggregation.

- Bioactivity replication : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability. Cross-validate using orthogonal assays (e.g., qPCR for gene expression alongside protein assays) .

Q. What strategies improve bioavailability for therapeutic applications?

- Methodological Answer :

- Nanocarrier systems : Encapsulate in liposomes or PLGA nanoparticles to enhance aqueous dispersion and cellular uptake.

- Structural derivatization : Introduce hydrophilic groups (e.g., glycosylation) while preserving the flavone core.

- Co-administration with permeation enhancers : Use cyclodextrins or bile salts in in vivo pharmacokinetic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.